2-(benzylamino)-9H-purin-6-ol

DNA repair AGT inhibition positional isomerism

2-(Benzylamino)-9H-purin-6-ol (CAS 5711-37-5), also indexed as N2-benzylguanine and 2-(benzylamino)-3,7-dihydro-6H-purin-6-one, is a purine derivative with molecular formula C12H11N5O and a monoisotopic mass of 241.0964 Da. The compound carries a benzylamino substituent at the purine 2-position rather than the more common 6-position or O6-position, a regiochemical distinction that fundamentally alters its biological target profile relative to in-class analogs such as 6-benzylaminopurine (a cytokinin) and O6-benzylguanine (an O6-alkylguanine-DNA alkyltransferase inactivator).

Molecular Formula C12H11N5O
Molecular Weight 241.25 g/mol
CAS No. 5711-37-5
Cat. No. B8795312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzylamino)-9H-purin-6-ol
CAS5711-37-5
Molecular FormulaC12H11N5O
Molecular Weight241.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=NC3=C(C(=O)N2)NC=N3
InChIInChI=1S/C12H11N5O/c18-11-9-10(15-7-14-9)16-12(17-11)13-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,13,14,15,16,17,18)
InChIKeyXWNJMSJGJFSGRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzylamino)-9H-purin-6-ol (CAS 5711-37-5) – Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


2-(Benzylamino)-9H-purin-6-ol (CAS 5711-37-5), also indexed as N2-benzylguanine and 2-(benzylamino)-3,7-dihydro-6H-purin-6-one, is a purine derivative with molecular formula C12H11N5O and a monoisotopic mass of 241.0964 Da . The compound carries a benzylamino substituent at the purine 2-position rather than the more common 6-position or O6-position, a regiochemical distinction that fundamentally alters its biological target profile relative to in-class analogs such as 6-benzylaminopurine (a cytokinin) and O6-benzylguanine (an O6-alkylguanine-DNA alkyltransferase inactivator) [1]. Commercial sources supply this compound at purities typically ranging from 97% to ≥98% (HPLC), with select vendors offering it as a certified analytical standard for HPLC method development .

Why N2-Substituted Guanine Derivatives Cannot Be Interchanged with O6-Benzylguanine or 6-Benzylaminopurine Analogs – Procurement Risk Analysis for 2-(Benzylamino)-9H-purin-6-ol


The purine scaffold supports multiple substitution positions, and the site of benzylamino attachment is the dominant determinant of biological target engagement. O6-Benzylguanine (CAS 19916-73-5) is a potent, mechanism-based inactivator of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT), acting via transfer of the benzyl group to the active-site cysteine residue [1]. In contrast, N2-benzylguanine does not inactivate AGT; its biological activity profile is defined by interactions with DNA polymerases—functioning as a selective substrate for human DNA polymerase κ, a partial translesion synthesis substrate for polymerase ι, and a strong block of HIV-1 reverse transcriptase [2][3]. Likewise, 6-benzylaminopurine (6-BAP) is a plant cytokinin with no significant activity against the polymerase or AGT targets relevant to N2-benzylguanine [4]. Substituting any of these analogs for 2-(benzylamino)-9H-purin-6-ol in a polymerase-focused research program will yield a different target engagement profile and invalidate comparative data.

Quantitative Comparative Evidence for 2-(Benzylamino)-9H-purin-6-ol – Differentiated Performance Relative to Closest Analogs and In-Class Candidates


N2-Benzylguanine vs. O6-Benzylguanine: Divergent Target Engagement Defines Procurement Decisions

The site of benzyl substitution on the guanine core dictates target protein interaction. O6-Benzylguanine is a potent, mechanism-based inactivator of O6-alkylguanine-DNA alkyltransferase (AGT), with reported inactivation IC50 values in the sub-micromolar range and AGT-depleting activity that is 120- to 325-fold higher than N2-acetyl-O6-benzylguanine derivatives [1]. N2-Benzylguanine, carrying the benzyl group at the exocyclic N2 position, does not measurably inactivate AGT under comparable conditions; its biological activity instead manifests through DNA polymerase interactions (see Evidence Items 2–4). Researchers procuring a guanine-benzyl conjugate for AGT-targeted studies must select O6-benzylguanine; those requiring a polymerase-directed tool compound must select the N2-substituted isomer.

DNA repair AGT inhibition positional isomerism target selectivity

DNA Polymerase κ Substrate Selectivity: N2-Benzyl-dGTP Matches dGTP for Pol κ but Is Rejected by Five Other Human DNA Polymerases

The triphosphate derivative N2-benzyl-dGTP functions as a substrate for human DNA polymerase κ (pol κ) with efficiency equal to that of the natural substrate dGTP, yet it is a poor substrate for DNA polymerases β, δ, η, ι, and ν [1]. Quantitative kinetic analysis demonstrates that N2-benzyl-GTP reacts with pol κ 105-fold more efficiently than with pols η, ι, β, ν, and δ [2]. This selectivity profile is unique among N2-alkyl-dGTP analogs; N2-methyl-dGTP and N2-butyl-dGTP do not achieve comparable polymerase discrimination. In vivo, incubation of N2-4-ethynylbenzyl-dG with wild-type and pol κ-deficient mouse embryonic fibroblasts confirmed that nuclear incorporation of the N2-benzyl-dG analog is strictly dependent on pol κ expression [1].

DNA polymerase kappa translesion synthesis nucleotide selectivity chemical biology probe

HIV-1 Reverse Transcriptase Blockade by N2-Benzylguanine: Adduct Size Threshold for Polymerase Inhibition

In a systematic analysis of N2-alkylguanine adduct effects on processive DNA polymerases, N2-benzylguanine was found to strongly block HIV-1 reverse transcriptase (RT) activity, along with N2-ethylguanine, N2-isobutylguanine, and N2-methyl(9-anthracenyl)guanine [1]. The study established that ethyl and larger N2-alkyl groups cause preferential misincorporation and strong blockage of replicative polymerase activity by HIV-1 RT [1]. This contrasts with smaller N2-alkyl adducts (methyl), which are more readily bypassed. The N2-benzyl adduct thus occupies a size window at the threshold between bypass-competent (Me, Et) and completely blocking (N2-naphthylmethyl, N2-anthracenylmethyl) lesions for translesion synthesis polymerases [2].

HIV-1 reverse transcriptase antiviral research N2-guanine adducts polymerase inhibition

N2-Benzylguanine as the Founding Scaffold for DNA Polymerase III Inhibitors: SAR Divergence from H2-HPUra

N2-Benzylguanine (BG) was the starting scaffold in the rational redesign of 6-(p-hydroxyphenylhydrazino)uracil (H2-HPUra)—a potent and selective inhibitor of Gram-positive bacterial DNA polymerase III—into a bona fide purine-based inhibitor framework [1]. Structure-activity relationship studies on BG derivatives carrying varied aryl substituents identified N2-(3,4-dichlorobenzyl)guanine (DCBG) as a nucleus equivalent to H2-HPUra in potency and inhibitory mechanism [1]. While unsubstituted N2-benzylguanine itself is a weaker DNA pol III inhibitor than DCBG, it represents the minimal pharmacophore from which optimized DCBG-based inhibitors with Ki values as low as 90 nM against B. subtilis DNA polymerase IIIE were derived . By contrast, H2-HPUra—though potent—is a pyrimidine-based scaffold that cannot be used for direct structure-guided purine nucleotide analog development.

DNA polymerase III antibacterial Gram-positive inhibitor scaffold structure-activity relationship

N2-Benzylguanine as a Moderately Potent HSV Thymidine Kinase Inhibitor: Quantitative Differentiation from Optimized N2-Phenylguanine Congeners

Among N2-substituted guanines evaluated as inhibitors of herpes simplex virus type 1 and type 2 thymidine kinases (HSV1 TK and HSV2 TK), N2-benzylguanine falls into the 'moderately potent' category, with significantly lower inhibitory potency than the most optimized N2-phenylguanine derivatives [1]. The benchmark compound in this series, m-trifluoromethyl-N2-phenylguanine (m-CF3PG), achieved an IC50 of 0.1 µM against both HSV1 and HSV2 thymidine kinases [1]. N2-benzylguanine, lacking the electron-withdrawing aryl substituents that enhance potency in the phenylguanine series, exhibits IC50 values estimated in the mid-to-high micromolar range based on SAR trends reported in the same study [1]. Critically, none of the N2-substituted guanines—including N2-benzylguanine—inhibited the host HeLa cell thymidine kinase, confirming virus-specific selectivity for the class [1].

herpes simplex virus thymidine kinase antiviral N2-substituted guanine

DNA Polymerase ι Bypass Efficiency: N2-Benzylguanine Defines the Upper Size Limit for Partial Translesion Synthesis

Human DNA polymerase ι (pol ι), a Y-family translesion synthesis polymerase, displays a strict size cutoff for bypass of N2-guanine adducts. Pol ι effectively bypasses N2-methylguanine and N2-ethylguanine, partially bypasses N2-isobutylguanine and N2-benzylguanine, and is completely blocked by N2-CH2(2-naphthyl)guanine, N2-CH2(9-anthracenyl)guanine, and N2-CH2(6-benzo[a]pyrenyl)guanine [1]. Steady-state kinetic analysis revealed that kcat/Km for dCTP insertion opposite N2-benzylguanine is decreased relative to unmodified guanine, placing N2-benzylG at the functional boundary between bypass-competent and blocking lesions [1]. This intermediate behavior distinguishes N2-benzylguanine from both smaller adducts (fully bypassed) and larger polycyclic adducts (completely blocking), making it a uniquely informative probe for studying translesion synthesis capacity.

translesion synthesis DNA polymerase iota N2-guanine adducts DNA damage tolerance

Validated Application Scenarios for 2-(Benzylamino)-9H-purin-6-ol Derived from Quantitative Comparative Evidence


Chemical Biology Probe for DNA Polymerase κ Activity in Cells and Tissue Extracts

Based on the demonstrated 105-fold selectivity of N2-benzyl-dGTP for DNA polymerase κ over five other human DNA polymerases (β, δ, η, ι, ν) [1], the triphosphate derivative of 2-(benzylamino)-9H-purin-6-ol can be deployed as a pol κ-specific substrate probe. The free base form (N2-benzylguanine) serves as the synthetic precursor for preparing the corresponding 2'-deoxyguanosine triphosphate analog via established enzymatic or chemical phosphorylation routes. Cellular incorporation of alkyne-tagged derivatives (e.g., N2-4-ethynylbenzyl-dG) followed by CuAAC click chemistry with fluorogenic azides enables fluorescence-based detection of pol κ activity in wild-type versus pol κ-deficient cells [1]. This application is exclusive to the N2-benzyl substitution pattern; O6-benzylguanine cannot serve as a polymerase substrate probe.

Reference Standard for Bacterial DNA Polymerase III Inhibitor SAR and Antibacterial Lead Optimization

N2-Benzylguanine is the unsubstituted parent scaffold from which DCBG (N2-(3,4-dichlorobenzyl)guanine, Ki = 90 nM against B. subtilis pol IIIE) and 7-substituted DCBG derivatives (Ki range 0.4–2.8 µM across Gram-positive pol III enzymes) were developed [2][3]. In medicinal chemistry campaigns targeting replication-specific bacterial DNA polymerases, 2-(benzylamino)-9H-purin-6-ol must be procured as the baseline comparator to quantify the potency enhancement attributable to aryl ring substitution and N7/N9 alkylation. Comparison against the H2-HPUra pyrimidine scaffold confirms that the BG purine framework retains the dGTP-competitive inhibitory mechanism while enabling independent optimization at the N2-aryl and N7/N9 positions [2].

Calibration Standard for Translesion Synthesis Polymerase Activity and Bypass Capacity Assays

N2-Benzylguanine occupies the functional boundary between bypass-competent (N2-MeG, N2-EtG) and bypass-blocking (N2-NaphG, N2-AnthG, N2-BPG) adducts for human DNA polymerase ι [4]. Oligonucleotides containing site-specific N2-benzylguanine lesions enable researchers to calibrate the steric tolerance of translesion synthesis polymerases (pol ι, pol κ, pol η, REV1) in a single experiment by testing bypass efficiency across a graded adduct size series. The partial bypass phenotype of N2-benzylG provides a sensitive readout: conditions that enhance or suppress translesion synthesis will shift N2-benzylG bypass from the partial toward the complete or blocked categories, respectively [4].

HIV-1 Reverse Transcriptase Inhibition Studies and Non-Nucleoside Inhibitor Pharmacophore Definition

N2-Benzylguanine strongly blocks HIV-1 reverse transcriptase processive polymerase activity, defining the minimal N2-alkyl adduct size (≥ ethyl) required for replication blockade [5]. This compound serves as a structurally defined reference for calibrating HIV-1 RT inhibition assays and for structure-based design of non-nucleoside RT inhibitors that exploit the N2-substituted guanine binding mode. Unlike O6-benzylguanine, which targets a host DNA repair protein (AGT) irrelevant to HIV replication, N2-benzylguanine engages the viral polymerase target directly, providing a more relevant chemical starting point for antiviral lead discovery [5][1].

Quote Request

Request a Quote for 2-(benzylamino)-9H-purin-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.